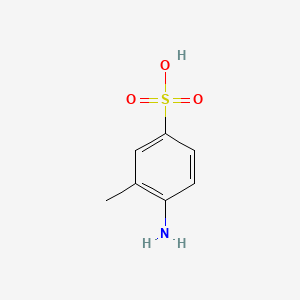

4-Amino-3-methylbenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTCZINVPXJNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059167 | |

| Record name | Benzenesulfonic acid, 4-amino-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-33-9 | |

| Record name | 4-Amino-3-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminotoluene-3-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-amino-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-amino-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylsulphanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOTOLUENE-3-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET833CB2KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-3-methylbenzenesulfonic acid CAS 98-33-9 properties

An In-depth Technical Guide to 4-Amino-3-methylbenzenesulfonic acid (CAS 98-33-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

This compound, also known as o-Toluidine-m-sulfonic acid, is a pivotal aromatic sulfonic acid derivative. While it may appear as a simple bifunctional molecule, its true value lies in the strategic positioning of its amino, methyl, and sulfonic acid groups on the benzene ring. This specific arrangement dictates its reactivity, making it a highly sought-after intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview, moving from fundamental properties to practical applications and safety protocols, grounded in authoritative data for the discerning researcher.

Core Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of any chemical workflow. This compound is identified by several key descriptors, the most definitive being its CAS Registry Number: 98-33-9.[1][2]

Molecular Structure

The molecule's functionality is best understood by visualizing its structure. The sulfonic acid group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring, while the amino group serves as a primary reaction site, particularly for diazotization.

Caption: General workflow for the synthesis of this compound.

This process involves reacting o-toluidine with concentrated sulfuric acid. [3]The temperature is carefully controlled during the addition of sulfuric acid and then raised significantly to drive the sulfonation reaction to completion, which typically favors substitution at the para position relative to the activating amino group. [3]The use of an organic solvent and continuous removal of water generated during the reaction helps to push the equilibrium towards the product, resulting in high yield and purity. [3]This method is advantageous as it uses readily available starting materials and results in a high-quality product. [3]

Core Application: A Cornerstone for Azo Dye Synthesis

The primary industrial and research application of this compound is as a diazo component in the creation of azo dyes. [4]The aromatic amine group is readily converted into a diazonium salt, which is a potent electrophile for electrophilic aromatic substitution reactions with electron-rich coupling partners.

Caption: Reaction pathway for the synthesis of an azo dye.

This diazotization-coupling sequence is fundamental to the synthesis of a wide array of dyes, including C.I. Acid Orange 8, C.I. Direct Red 24, and C.I. Mordant Yellow 60. [4]The sulfonic acid group is retained in the final dye molecule, imparting water solubility, which is a critical property for textile dyeing processes. Its derivatives are also used in the synthesis of pigments and as intermediates in the pharmaceutical industry.

Safety, Handling, and Storage: A Protocol for Trustworthy Science

Ensuring laboratory safety is non-negotiable. This compound is classified as hazardous and requires careful handling.

Table 4: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|---|

| GHS07: Exclamation Mark | Warning | H317: May cause an allergic skin reaction. [1][5] H319: Causes serious eye irritation. [1][5] H412: Harmful to aquatic life with long lasting effects. [1][5]|

Mandatory Handling and Storage Protocol

Adherence to the following protocol is essential for minimizing risk and maintaining the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133), nitrile gloves, and a lab coat. [6]2. Ventilation: Handle the solid powder only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [6][7]3. Dispensing: Avoid creating dust when weighing or transferring the material. Use appropriate tools and a contained weighing environment if possible.

-

Skin and Eye Contact: Avoid all contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [6][7]5. Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place. [8]It should be kept under an inert atmosphere to prevent slow degradation from air and light exposure, which can affect aromatic amines. Store away from incompatible substances such as strong oxidizing agents. [9]6. Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system or waterways due to its aquatic toxicity. [6][7]

Experimental Workflow: Synthesis of C.I. Acid Orange 8

This protocol provides a practical, self-validating workflow for the synthesis of an azo dye using this compound as the diazo component.

Materials and Reagents

-

This compound (1.87 g, 10 mmol)

-

Sodium nitrite (NaNO₂) (0.76 g, 11 mmol)

-

Concentrated Hydrochloric Acid (HCl) (~3 mL)

-

Naphthalen-2-ol (β-Naphthol) (1.44 g, 10 mmol)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Distilled water

-

Ice

Step-by-Step Procedure

-

Diazotization (0-5 °C): a. In a 250 mL beaker, suspend this compound (10 mmol) in 50 mL of water. Add concentrated HCl (~2.5 mL) and stir to form a fine slurry. b. Cool the slurry to 0-5 °C in an ice-water bath with constant stirring. c. Separately, dissolve sodium nitrite (11 mmol) in 10 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold amine slurry over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition. Causality Note: Low temperature is critical to prevent the unstable diazonium salt from decomposing. e. Stir the mixture for an additional 30 minutes in the ice bath. A clear solution of the diazonium salt should form. Test for excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount more of NaNO₂ solution.

-

Preparation of Coupling Component: a. In a separate 400 mL beaker, dissolve Naphthalen-2-ol (10 mmol) in 50 mL of a 5% sodium hydroxide solution. b. Cool this solution to below 10 °C in an ice bath.

-

Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold Naphthalen-2-ol solution with vigorous stirring. b. A brightly colored orange-red precipitate should form immediately. Mechanism Note: This is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich naphthol ring. c. Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the reaction goes to completion.

-

Isolation and Purification (Salting Out): a. Heat the mixture to about 60 °C to promote particle aggregation. b. Add sodium chloride (NaCl) portion-wise until the solution is saturated (~20% w/v) to precipitate the dye. This process is known as "salting out." c. Allow the mixture to cool to room temperature, then cool further in an ice bath. d. Collect the solid dye product by vacuum filtration using a Büchner funnel. e. Wash the filter cake with a cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.

-

Validation: a. Dry the product in a desiccator or a low-temperature oven. b. Record the final yield. c. Characterize the product using techniques like UV-Vis spectroscopy to determine its absorption maximum (λ_max) or IR spectroscopy to confirm the presence of the azo (-N=N-) bond.

Conclusion

This compound (CAS 98-33-9) is a classic yet indispensable building block in synthetic organic chemistry. Its well-defined physicochemical properties, predictable reactivity, and established synthesis routes make it a reliable intermediate for researchers in both academia and industry. From the vibrant colors of azo dyes to its potential role in pharmaceutical synthesis, a thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for leveraging its full potential safely and effectively.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7384, this compound.

- ChemSynthesis. (n.d.). This compound.

- Ccount Chem. (n.d.). This compound.

- WorldOfChemicals. (2013, March 22). This compound.

- Arctom. (n.d.). CAS NO. 98-33-9 | this compound.

- Stenutz. (n.d.). This compound.

- WorldOfChemicals. (2013, March 20). 4-Amino-3-chloro-5-methylbenzenesulfonic acid.

- CPAChem. (2020, October 31). Safety data sheet: 4-Aminotoluene-3-sulfonic acid.

- Google Patents. (n.d.). US5424403A - Preparation of aminoazo dyes.

- WorldOfChemicals. (2013, May 15). 4-Amino-5-methoxy-2-methylbenzenesulfonic acid.

- CAS Common Chemistry. (n.d.). This compound.

- Google Patents. (n.d.). CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid.

Sources

- 1. This compound | C7H9NO3S | CID 7384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid - Google Patents [patents.google.com]

- 4. This compound [dyestuffintermediates.com]

- 5. arctomsci.com [arctomsci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 98-33-9|this compound|BLD Pharm [bldpharm.com]

- 9. ccount-chem.com [ccount-chem.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Amino-3-methylbenzenesulfonic Acid

Introduction

4-Amino-3-methylbenzenesulfonic acid (CAS No. 98-33-9) is an important aromatic organic compound featuring a benzene ring substituted with amino, methyl, and sulfonic acid groups. This unique trifunctional structure imparts amphoteric, zwitterionic properties, making it a valuable intermediate in the synthesis of azo dyes, a reagent in analytical chemistry, and a potential building block in the development of novel pharmaceutical compounds. Its physicochemical properties are a direct consequence of the interplay between the acidic sulfonic acid group, the basic amino group, and the hydrophobic methyl-substituted aromatic core.

This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind these properties and to provide field-proven, validated protocols for their experimental determination.

Section 1: Chemical Identity and Structure

The precise identification and structural understanding of a molecule are paramount for interpreting its chemical behavior. This compound is a substituted toluidine and a member of the aminobenzenesulfonic acid family.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 98-33-9 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Toluidine-m-sulfonic acid, 2-methylaniline-4-sulfonic acid, 6-Aminotoluene-3-sulfonic acid, 2-Aminotoluene-5-sulfonic acid | [1][3] |

| Molecular Formula | C₇H₉NO₃S | [4] |

| Molecular Weight | 187.22 g/mol | [4] |

| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)O)N | [1][4] |

| InChIKey | WQTCZINVPXJNEL-UHFFFAOYSA-N | [4] |

The molecule's structure is key to its properties. In the solid state and in solutions near neutral pH, it exists predominantly as a zwitterion (inner salt), with the sulfonic acid group deprotonated (-SO₃⁻) and the amino group protonated (-NH₃⁺). This zwitterionic character is the primary driver for its high melting point and its solubility behavior in polar solvents.

Section 2: Macroscopic and Thermodynamic Properties

The bulk properties of a compound dictate its handling, formulation, and application.

Table 2: Key Physicochemical Properties of this compound

| Property | Value / Description | Rationale & Significance | Source(s) |

| Physical Form | Colorless to off-white crystalline solid/powder. | The crystalline nature is typical for rigid, polar organic molecules. | [3] |

| Melting Point | 290 °C (may decompose) | The very high melting point is indicative of strong intermolecular forces, primarily the ionic attractions between the zwitterionic moieties (-SO₃⁻ and -NH₃⁺) in the crystal lattice. | [3] |

| Boiling Point | Decomposes before boiling. | Strong ionic forces prevent the transition to a vapor phase; thermal energy instead leads to the breakdown of the molecule. | [5] |

| Dissociation Constants (pKa) | pKa₁ (-SO₃H): < 0 (estimated) pKa₂ (-NH₃⁺): ~3.5 - 4.0 (estimated) | pKa₁: The sulfonic acid is a very strong acid, fully deprotonated in aqueous solution. This is analogous to p-toluenesulfonic acid (pKa -1.34)[6]. pKa₂: The anilinium ion is moderately acidic. This value is comparable to metanilic acid (3-aminobenzenesulfonic acid, pKa 3.74)[7][8]. These pKa values are critical for predicting the charge state, solubility, and chromatographic retention at a given pH. | [6][7][8] |

| Aqueous Solubility | 5 g/L (5 mg/mL) at 20 °C | The solubility is a balance between the highly polar zwitterionic groups, which favor aqueous solvation, and the nonpolar aromatic ring and methyl group. Solubility is highly pH-dependent, increasing at very low and high pH values away from the isoelectric point. | [3] |

Section 3: Spectroscopic and Spectrometric Profile

Spectroscopic data provides the definitive structural fingerprint of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of its functional groups. Key absorptions include strong, broad bands for the S=O stretches of the sulfonate group (~1150-1250 cm⁻¹ and 1030-1080 cm⁻¹), N-H stretching vibrations from the protonated amine (-NH₃⁺) in the 2800-3200 cm⁻¹ region (often broad), and aromatic C-H and C=C vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides clear diagnostic signals. In a solvent like DMSO-d₆, one would expect to see a singlet for the methyl group protons (~2.3 ppm), distinct signals for the three aromatic protons in their expected regions (7-8 ppm), and a broad signal for the amine protons. The exact chemical shifts and splitting patterns of the aromatic protons are influenced by the electronic effects of all three substituents.

-

Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry can confirm the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 187. Common fragmentation patterns may involve the loss of SO₃ (80 Da).[1]

Section 4: Experimental Methodologies for Characterization

To ensure scientific integrity, the protocols used to determine key physicochemical parameters must be robust and self-validating. Here, we detail field-proven methodologies.

Determination of pKa by Potentiometric Titration

Expertise & Rationale: Potentiometric titration is the gold standard for pKa determination. For an amphoteric compound like this, titrating from a low pH with a strong base allows for the determination of the anilinium pKa (-NH₃⁺). The sulfonic acid pKa is too strong to be accurately determined in water and is typically reported as <1. The choice of a co-solvent may be necessary if solubility is limited, but this requires correction to obtain the aqueous pKa.

Protocol: Step-by-Step

-

Preparation: Accurately weigh ~20-50 mg of this compound and dissolve in ~50 mL of degassed, deionized water.

-

Acidification: Add a stoichiometric excess of standardized 0.1 M HCl to ensure the amino group is fully protonated.

-

Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.01 and 7.00) at the desired temperature (e.g., 25 °C).

-

Titration: Place the solution in a thermostatted vessel under a nitrogen blanket. Titrate the solution with standardized 0.1 M NaOH, adding small, precise aliquots (e.g., 0.05-0.1 mL).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point of the titration curve for the anilinium group.

Workflow for pKa Determination

Caption: Workflow for potentiometric pKa determination.

Measurement of Aqueous Solubility by the Shake-Flask Method

Expertise & Rationale: The shake-flask method, compliant with OECD Guideline 105, is the definitive technique for determining thermodynamic solubility.[1] The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period. This ensures the measured concentration represents the true thermodynamic limit, which is critical for applications in formulation and environmental science. The subsequent quantification must use a validated, stability-indicating analytical method like HPLC-UV.

Protocol: Step-by-Step

-

Preparation: Add an amount of solid this compound to several flasks containing a known volume of purified water (or buffer of a specific pH) that is well in excess of its expected solubility (e.g., 20 mg/mL).

-

Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate in a temperature-controlled bath (e.g., 25 °C ± 0.5 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm equilibrium.

-

Phase Separation: Allow the flasks to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge an aliquot to pellet the solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-vetted for non-adsorption of the analyte. Discard the first portion of the filtrate.

-

Quantification: Accurately dilute the filtrate and analyze its concentration using a pre-validated HPLC-UV method against a calibration curve prepared from known standards.

Workflow for Shake-Flask Solubility Measurement

Caption: Workflow for thermodynamic solubility determination.

Section 5: Implications for Research and Development

Understanding these physicochemical properties provides critical, field-proven insights:

-

For Drug Development Professionals: The low aqueous solubility (5 g/L) and zwitterionic nature present formulation challenges.[3] Solubility is expected to be lowest near the isoelectric point and can be enhanced by formulating at high or low pH to form a salt. The pKa of the amino group (~3.5-4.0) means the compound will be predominantly neutral at physiological pH, which can impact its interaction with biological targets.

-

For Synthetic Chemists: The compound's limited solubility in many organic solvents necessitates careful solvent selection for reactions. Its primary use as an intermediate for dyes leverages the reactivity of the amino group, which can be readily diazotized and coupled.

-

For Analytical Scientists: The strong UV absorbance of the aromatic ring allows for sensitive detection by HPLC-UV. However, its zwitterionic nature requires a robust chromatographic method. A reverse-phase method using a buffered mobile phase (e.g., phosphate or formate buffer) is essential to control the ionization state and ensure reproducible retention and sharp peak shape.[9]

Section 6: Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: It is known to cause skin irritation and serious eye irritation. May cause an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry, dark, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Section 7: References

-

PubChem. (n.d.). 3-Aminobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (2023, September 21). Metanilic acid. Retrieved January 10, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 4-amino-3-methyl-. Retrieved January 10, 2026, from [Link]

-

Ataman Kimya. (n.d.). 4-AMINOBENZENESULFONIC ACID. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Ccount Chem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). p-Toluenesulfonic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Stenutz. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

ChemBK. (n.d.). 2-TOLUIDINE-5-SULFONIC ACID. Retrieved January 10, 2026, from [Link]

Sources

- 1. This compound | C7H9NO3S | CID 7384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chembk.com [chembk.com]

- 4. This compound [stenutz.eu]

- 5. ccount-chem.com [ccount-chem.com]

- 6. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metanilic acid - Wikipedia [en.wikipedia.org]

- 8. 3-Aminobenzenesulfonic acid(121-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 3-アミノベンゼンスルホン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Amino-3-methylbenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-methylbenzenesulfonic acid (CAS 98-33-9), a key chemical intermediate. It details the compound's molecular structure, physicochemical properties, and established synthesis protocols. The narrative emphasizes the causality behind experimental choices and highlights its primary applications in the synthesis of azo dyes. Furthermore, this document discusses the broader relevance of the arylsulfonamide scaffold in medicinal chemistry, providing context for drug development professionals. Safety protocols and handling procedures are also outlined to ensure self-validating laboratory systems. This guide is intended for researchers, chemists, and drug development professionals who utilize or study aromatic sulfonated compounds.

Introduction: Defining the Compound

This compound, also known as o-Toluidine-m-sulfonic acid, is an organic compound featuring a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and a sulfonic acid (-SO₃H) group.[1] Its strategic placement of these functional groups makes it a valuable bifunctional reagent. The primary amino group can be readily converted into a diazonium salt, a highly versatile intermediate for electrophilic aromatic substitution reactions. The sulfonic acid group imparts significant water solubility to the molecule and its derivatives, a critical property for applications in dyeing processes and potentially in modulating the pharmacokinetic profiles of bioactive molecules.

While its most prominent role is as a precursor in the industrial synthesis of azo dyes, the underlying benzenesulfonamide framework is a "privileged scaffold" in medicinal chemistry. Understanding the fundamental properties of simpler structures like this compound provides a foundational knowledge base for scientists working on more complex sulfonamide-based therapeutics.[2]

Molecular Structure and Physicochemical Properties

The precise arrangement of substituents on the benzene ring dictates the compound's reactivity and physical characteristics. The IUPAC name, this compound, clearly defines this structure.[1]

Core Identifiers and Molecular Structure

A summary of the key identifiers for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 98-33-9 | Sigma-Aldrich |

| Molecular Formula | C₇H₉NO₃S | Biosynth |

| Molecular Weight | 187.22 g/mol | PubChem[1] |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)O)N | PubChem[1] |

| InChIKey | WQTCZINVPXJNEL-UHFFFAOYSA-N | PubChem[1] |

The molecular structure is visualized in the diagram below.

Caption: Molecular structure of this compound.

Physicochemical Data

The compound is a solid at room temperature with a high melting point, characteristic of zwitterionic compounds like amino sulfonic acids.

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | ~290 °C | ChemSynthesis[3] |

| Purity | ≥98% (Typical commercial grade) | Sigma-Aldrich |

| Storage | Room temperature, inert atmosphere, dark place | Sigma-Aldrich |

Synthesis and Reactivity

Synthesis by Sulfonation of o-Toluidine

The most direct and industrially relevant synthesis of this compound involves the electrophilic sulfonation of o-toluidine. A well-established method is the "baking process," which involves the thermal rearrangement of the amine acid sulfate salt.[4] This method is favored because it yields the para-sulfonated product with high regioselectivity.

Causality of the Experimental Protocol:

-

Formation of the Amine Salt: o-Toluidine is first reacted with concentrated sulfuric acid. This is an exothermic acid-base reaction that forms o-toluidinium hydrogen sulfate. This step is crucial as it deactivates the aromatic ring towards unwanted side reactions and protects the amino group from oxidation.

-

Thermal Rearrangement (Baking): The key step is heating the amine salt, typically between 180-190 °C.[5] At this high temperature, the sulfonic acid group migrates, primarily to the para position relative to the amino group. The para position is sterically more accessible and electronically favored. Water is generated during this intramolecular rearrangement and is continuously removed to drive the reaction to completion.[5]

-

Isolation: After the reaction, the product is cooled and can be isolated. The high purity of the final product (often >99%) is a significant advantage of this method.[5]

Experimental Protocol: Sulfonation of o-Toluidine

-

Salt Formation: In a flask equipped for high-temperature reaction and distillation, place 53.5 g (0.5 mole) of o-toluidine.[4]

-

Carefully and with stirring, add 27.8 ml (0.5 mole) of concentrated sulfuric acid. The temperature will rise; control the addition rate to maintain a manageable temperature.[4]

-

Baking Process: Heat the resulting mixture. A common industrial protocol involves raising the temperature to 180-190 °C for 3 to 6 hours.[5] During this period, water will be generated and should be removed via a distillation setup.

-

Work-up and Isolation: After the reaction is complete (monitored by the cessation of water evolution), the reaction mass is cooled. The solid product is then typically purified by recrystallization. An older laboratory procedure involves dissolving the bake in sodium hydroxide solution, treating with barium hydroxide to precipitate sulfate, filtering, and then acidifying to precipitate the purified product.[4]

Key Reactivity: Diazotization and Azo Coupling

The primary utility of this compound stems from the reactivity of its primary amino group. It can be readily converted to a diazonium salt, which is a powerful electrophile for azo coupling reactions.[6]

Workflow: Diazotization and Azo Coupling

Caption: General workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of an Azo Dye (Illustrative)

This protocol is a generalized procedure adapted from standard methods for azo dye synthesis.[7]

-

Diazotization:

-

Suspend one molar equivalent of this compound in a solution of hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The low temperature is critical to prevent the decomposition of the diazonium salt to be formed.[7]

-

Slowly add a pre-cooled aqueous solution of one molar equivalent of sodium nitrite (NaNO₂). Maintain the temperature below 5 °C throughout the addition.

-

Stir for an additional 10-15 minutes after addition is complete. The resulting solution contains the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve one molar equivalent of the coupling component (e.g., an activated aromatic compound like 2-naphthol or N,N-dimethylaniline) in an aqueous sodium hydroxide solution. The basic medium activates phenolic coupling agents by converting them to the more nucleophilic phenoxide ions.[7]

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold coupling agent solution with continuous stirring.

-

A brightly colored azo dye should precipitate immediately. Continue stirring in the ice bath for 30 minutes to ensure the reaction is complete.[6]

-

-

Isolation:

-

Collect the solid dye product by vacuum filtration.

-

Wash the filter cake with cold water to remove residual salts.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Applications in Research and Industry

Core Application: Azo Dye Intermediate

The primary industrial application of this compound is as a diazo component in the synthesis of azo dyes. Its structure is a building block for various colorants used in the textile and pigment industries.

Relevance to Drug Development

While not a therapeutic agent itself, the molecular scaffold of this compound is highly relevant to drug discovery. The sulfonamide group is a cornerstone of medicinal chemistry, found in antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants.[8][9]

-

Physicochemical Modulation: The sulfonic acid group is a strong acid and is ionized at physiological pH. Its inclusion in a molecule dramatically increases water solubility and can alter absorption, distribution, metabolism, and excretion (ADME) properties.

-

Scaffold for Synthesis: Aniline sulfonamides are versatile starting points for building more complex molecules. The amino group can be acylated, alkylated, or used as a handle for further functionalization, allowing chemists to explore structure-activity relationships (SAR).[2] Recent research has focused on developing novel, mild methods for the sulfonylation of anilines, highlighting the continued importance of this structural class in drug discovery.[10]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

GHS Hazard Classification

| Hazard Class | Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[1] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | PubChem[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[1] |

| Hazardous to Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects | PubChem[1] |

Safe Handling Protocol

This protocol is derived from standard safety data sheets.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved particulate respirator.

-

-

Handling Procedures:

-

Avoid generating dust.

-

Wash hands and any exposed skin thoroughly after handling.

-

Contaminated work clothing should not be allowed out of the workplace.

-

-

In Case of Exposure:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

-

Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.

-

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place. Store away from oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a foundational chemical with a well-defined molecular structure and a straightforward, scalable synthesis. Its significance is rooted in the dual reactivity of its amino and sulfonic acid groups, making it an indispensable intermediate in the coloration industry. For researchers in medicinal chemistry and drug development, while this specific molecule is not a drug, it serves as a valuable case study in the properties and reactivity of the sulfonated aniline scaffold, a motif of enduring importance in the design of new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7384, this compound.

- ChemSynthesis (n.d.). This compound.

- Organic Syntheses (n.d.). Procedure. Retrieved January 10, 2026, from [Link]. (Note: This is a general reference to the OrgSyn website, as the specific page for the target compound was not directly found, but the synthesis type is described therein).

- Organic Syntheses (n.d.). Procedure.

- Stenutz, R. (n.d.). This compound.

- Wang, L., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PubMed Central (PMC).

- Svete, J., et al. (2007). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules.

- University of Toronto (n.d.). The Synthesis of Azo Dyes.

- Williams, C., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. PubMed Central (PMC).

- Organic Syntheses (n.d.). Benzenesulfinic acid, methyl ester.

- Google Patents (n.d.). US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.

- ChemRxiv (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones.

- Google Patents (n.d.). US8076376B2 - Aniline sulfonamide derivatives and their uses.

- Organic Syntheses (n.d.). o-TOLUIDINESULFONIC ACID.

- Royal Society of Chemistry (2018). Direct sulfonylation of anilines mediated by visible light.

- Google Patents (n.d.). CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid.

Sources

- 1. This compound | C7H9NO3S | CID 7384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8076376B2 - Aniline sulfonamide derivatives and their uses - Google Patents [patents.google.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 4-Amino-3-methylbenzenesulfonic Acid

Abstract: This technical guide provides a comprehensive analysis of the solubility of 4-Amino-3-methylbenzenesulfonic acid (CAS No. 98-33-9), a key intermediate in the chemical and pharmaceutical industries. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes available data, explores the underlying physicochemical principles governing its solubility, and presents a rigorous, field-proven protocol for empirical determination. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of this compound

This compound, also known as o-Toluidine-m-sulfonic acid, is an aromatic organic compound featuring an amine (-NH₂), a methyl (-CH₃), and a sulfonic acid (-SO₃H) group attached to a benzene ring. Its molecular structure dictates its chemical reactivity and physical properties, making it a valuable precursor, particularly in the synthesis of azo dyes and pigments.[1] The solubility of this intermediate is a paramount concern, directly influencing process efficiency, yield, product purity, and the formulation of final products. An accurate understanding of its solubility profile is essential for optimizing synthetic routes and ensuring process scalability.

Physicochemical Principles Governing Solubility

The solubility of this compound is governed by its unique molecular structure, which imparts both polar and non-polar characteristics.

-

Zwitterionic Nature: Like its isomer sulfanilic acid, this compound is a zwitterion in the solid state and near-neutral pH. The acidic sulfonic acid group donates a proton to the basic amino group, forming an internal salt (-SO₃⁻ and -NH₃⁺). This strong ionic character contributes to a high crystal lattice energy and a high melting point (decomposes >290°C), suggesting that significant energy is required to break the crystal lattice, a key step in dissolution.[2][3]

-

Polar Functional Groups: The presence of the highly polar sulfonate and ammonium groups allows for strong dipole-dipole interactions and hydrogen bonding with polar solvents, particularly water.

-

Influence of the Methyl Group: The methyl (-CH₃) group introduces a degree of lipophilicity (non-polar character) to the molecule. The position of this group relative to the polar functional groups can sterically hinder solvation and subtly influence the overall electronic distribution, thereby affecting solubility compared to its isomers.

The interplay of these factors results in a complex solubility profile. The strong crystal lattice energy must be overcome by favorable solute-solvent interactions for dissolution to occur. Therefore, the compound is expected to be most soluble in highly polar solvents capable of solvating the ionic groups effectively.

Quantitative Solubility Data

A review of available literature and supplier data reveals conflicting information regarding the precise solubility of this compound in water, underscoring the critical need for in-house, validated experimental determination.

Table 1: Reported Aqueous Solubility of this compound (CAS: 98-33-9)

| Reported Solubility | Temperature | Source(s) | Notes |

| Conflicting Value 1 | 20 °C | ChemicalBook | Isomer CAS No. 88-44-8 |

| Conflicting Value 2 | 20 °C | Sigma-Aldrich | Isomer CAS No. 88-44-8 |

Note: The CAS number 88-44-8 technically refers to the isomer 4-Aminotoluene-3-sulfonic acid, but is sometimes conflated. This discrepancy highlights the importance of verifying substance identity and conducting direct measurements.

Comparative Solubility of Isomers

To provide context, the solubility of related isomers is presented below. The position of the functional groups significantly impacts intermolecular forces and, consequently, solubility.

Table 2: Aqueous Solubility of Aminobenzenesulfonic Acid Isomers

| Compound | Structure | Reported Solubility | Temperature | Source(s) |

| Sulfanilic Acid (4-Aminobenzenesulfonic acid) | p-isomer | 1 g / 100 mL (10 g/L) | Room Temp. | ResearchGate |

| Metanilic Acid (3-Aminobenzenesulfonic acid) | m-isomer | < 1 mg / mL (< 1 g/L) | 22 °C | Wikipedia |

This comparison suggests that the para-isomer (Sulfanilic acid) is significantly more soluble than the meta-isomer (Metanilic acid). The placement of the methyl group in the target compound (ortho to the amine, meta to the sulfonic acid) will uniquely influence its solubility relative to these isomers, likely placing it within this range. The introduction of the hydrophobic methyl group would generally be expected to decrease aqueous solubility compared to the unsubstituted sulfanilic acid.

Experimental Protocol for Accurate Solubility Determination

To resolve data discrepancies and establish a reliable solubility value, a rigorous, self-validating experimental protocol is required. The OECD Guideline 105 for Testing of Chemicals, "Water Solubility," provides an authoritative framework. The following protocol is based on the Shake-Flask Method , suitable for substances with solubilities above 10⁻² g/L.

Principle of the Method

An excess amount of the solid this compound is agitated in a chosen solvent system at a constant, controlled temperature until equilibrium is achieved. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical method.

Causality Behind Experimental Choices

-

Equilibrium Time: The system must reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation. Preliminary studies are essential to determine the time required to reach this state; measurements taken at successive time intervals (e.g., 24, 48, 72 hours) should yield consistent concentration values. This confirms that the measured solubility is the true thermodynamic maximum and not a kinetic artifact.

-

Temperature Control: Solubility is highly temperature-dependent. A thermostatically controlled water bath or incubator is non-negotiable to maintain the temperature within ± 0.5 °C, as mandated by OECD 105.

-

Phase Separation: Incomplete separation of the undissolved solid from the saturated solution is a primary source of error, leading to an overestimation of solubility. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not adsorb the analyte provides a robust, two-step separation process.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for quantification. Its high specificity and sensitivity allow for accurate measurement and can distinguish the analyte from any potential impurities. A multi-point calibration curve with known standards is mandatory for accurate quantification.

Step-by-Step Methodology

-

Preparation:

-

Verify the purity of the this compound sample using an appropriate method (e.g., HPLC, NMR).

-

Select solvents of appropriate purity (e.g., HPLC grade).

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations for generating a calibration curve.

-

-

Equilibration:

-

For each solvent and temperature point, add an excess amount of the solid compound to a sealed, inert vessel (e.g., a 20 mL glass scintillation vial with a Teflon-lined cap). "Excess" means enough solid remains undissolved at equilibrium.

-

Place the vessels in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples at a constant speed for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vessels to stand undisturbed at the test temperature for at least 24 hours to allow for sedimentation of the solid.

-

Carefully transfer the supernatant to a centrifuge tube.

-

Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solids.

-

Immediately after centrifugation, carefully draw the clear supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean HPLC vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

-

-

Quantification:

-

Analyze the filtered, saturated solution via a validated HPLC-UV method.

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the sample by interpolating its peak area from the calibration curve.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Conclusion

While this compound is qualitatively described as soluble in water, this guide highlights significant discrepancies in the available quantitative data, making direct experimental measurement indispensable for any process development or research application. Its zwitterionic nature, combined with the influence of its specific substitution pattern, creates a nuanced solubility profile. By employing a robust, self-validating protocol such as the OECD 105 shake-flask method detailed herein, researchers can obtain accurate and reproducible solubility data. This foundational knowledge is crucial for optimizing reaction conditions, developing effective purification strategies, and ensuring the successful application of this versatile chemical intermediate.

References

- Apurva Chemicals.Metanilic Acid (CAS 121-47-1) | Properties, Uses & Quality. Apurva Chemicals.

- ChemSynthesis.this compound - 98-33-9. ChemSynthesis.

- Google Patents.Method for producing 4-aminotoluene-3-sulfonic acid. Google Patents.

- PubChem.this compound. National Center for Biotechnology Information.

- ResearchGate.What is the solubility of sulfanilic acid in hot water (95 dC)? ResearchGate.

- Wikipedia.Metanilic acid. Wikimedia Foundation.

- WorldOfChemicals.this compound. WorldOfChemicals.

Sources

An In-Depth Technical Guide to 4-Amino-3-methylbenzenesulfonic Acid: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-methylbenzenesulfonic acid (CAS No. 98-33-9), a versatile aromatic organic compound. The guide details its nomenclature, including a wide array of synonyms and alternative names, and presents its key physicochemical properties in a structured format. A significant focus is placed on its established role as a crucial intermediate in the synthesis of azo dyes. While direct applications in drug development are not prominently documented in publicly available literature, this guide explores its potential as a building block in medicinal chemistry, drawing parallels with the synthesis of structurally related sulfonamide-containing pharmaceuticals. The guide also includes a detailed discussion on safety and handling, a plausible synthesis pathway, and a representative analytical protocol, providing a holistic resource for laboratory and development settings.

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a substituted aromatic sulfonic acid that has carved a niche for itself primarily in the chemical industry as a precursor to a variety of dyes and pigments. Its structure, featuring an aniline core substituted with a methyl and a sulfonic acid group, imparts a unique reactivity profile that has been harnessed for the production of vibrant and stable colorants. For researchers and professionals in drug development, understanding the chemistry of such bifunctional molecules is pivotal. While its direct role in pharmaceutical synthesis is less pronounced than in the dye industry, its structural motifs—the sulfonated aniline core—are present in numerous bioactive molecules. This guide aims to bridge this information gap by providing a thorough characterization of the compound and exploring its potential utility in medicinal chemistry, thereby offering a valuable resource for synthetic chemists and drug discovery scientists.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of chemical compounds is paramount in research and development. This compound is known by a multitude of synonyms and alternative names across various chemical databases and commercial suppliers. This section provides a comprehensive list of these identifiers to facilitate accurate sourcing and cross-referencing.

Systematic and Common Names

The systematic IUPAC name for this compound is This compound [1]. However, it is frequently referred to by several other names, which can be broadly categorized based on the parent molecule they emphasize:

-

Benzenesulfonic acid derivatives:

-

Benzenesulfonic acid, 4-amino-3-methyl-[1]

-

4-amino-3-methyl-1-benzenesulfonic acid

-

-

Toluenesulfonic acid derivatives:

-

Aniline derivatives:

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 98-33-9 | [1][2] |

| EC Number | 202-658-6 | [1] |

| UNII | ET833CB2KU | [1] |

| InChI | InChI=1S/C7H9NO3S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H,9,10,11) | [1] |

| InChIKey | WQTCZINVPXJNEL-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)O)N | [1] |

| PubChem CID | 7384 | [3] |

| MDL Number | MFCD00025198 | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. This section summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃S | [2] |

| Molecular Weight | 187.22 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 290 °C | [4] |

| Flash Point | 290 °C | |

| Solubility | Insoluble in water | [5] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [3] |

Synthesis and Reactivity

The synthesis of this compound typically involves the sulfonation of an appropriately substituted aniline. The reactivity of the molecule is dictated by the interplay of its three functional groups: the amino group, the methyl group, and the sulfonic acid group.

Synthesis Pathway

A plausible and commonly employed method for the synthesis of aminobenzenesulfonic acids is the sulfonation of the corresponding aniline. For this compound, the starting material would be 2-methylaniline (o-toluidine). The reaction involves treating 2-methylaniline with a sulfonating agent, such as fuming sulfuric acid (oleum) or concentrated sulfuric acid.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Sulfonation of 2-Methylaniline

This is a representative protocol based on general procedures for aniline sulfonation and should be adapted and optimized with appropriate safety precautions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of fuming sulfuric acid (oleum). Cool the flask in an ice-salt bath to maintain a low temperature.

-

Addition of Amine: Slowly add 2-methylaniline dropwise from the dropping funnel to the stirred oleum, ensuring the temperature of the reaction mixture does not exceed a predetermined limit (e.g., 20-25 °C). The rate of addition is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for several hours to ensure complete sulfonation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product, being sparingly soluble in acidic aqueous solution, will precipitate out.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent, such as hot water.

Chemical Reactivity: A Trifecta of Functional Groups

The chemical behavior of this compound is a composite of the reactivities of its constituent functional groups, each influencing the others.

-

Amino Group (-NH₂): The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions[6][7]. This high reactivity allows for facile diazotization, a cornerstone reaction in the synthesis of azo dyes. The presence of the ortho-methyl group can sterically hinder reactions at the adjacent position and may also influence the basicity of the amino group through its electron-donating inductive effect.

-

Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a strongly deactivating, meta-directing group[8]. Its presence makes the aromatic ring less susceptible to further electrophilic attack. The acidity of the sulfonic acid group allows for salt formation and influences the overall solubility of the molecule.

-

Methyl Group (-CH₃): The methyl group is a weakly activating, ortho-, para-directing group. Its main influence on reactivity is likely steric, potentially directing incoming electrophiles to the position para to it (which is already occupied by the sulfonic acid group) and hindering reactions at the adjacent ortho position.

Applications: From Dyes to Drug Discovery

The primary industrial application of this compound is as a diazo component in the synthesis of azo dyes. However, its structural features suggest potential applications in the pharmaceutical sector.

Cornerstone of the Dye Industry

This compound is a key intermediate in the production of a range of azo dyes. The synthesis of these dyes involves the diazotization of the amino group of this compound, followed by coupling with a suitable aromatic compound, such as a phenol or an aromatic amine. This reaction sequence allows for the creation of a diverse palette of colors with good fastness properties.

Caption: General scheme for the synthesis of azo dyes from this compound.

Potential Applications in Drug Development

While direct use of this compound in the synthesis of marketed drugs is not widely reported, its sulfonated aniline scaffold is a common feature in many pharmacologically active molecules, particularly sulfonamide-based drugs.

Hypothetical Application in the Synthesis of a Celecoxib Analog:

Celecoxib, a selective COX-2 inhibitor, contains a 4-sulfamoylphenyl group. The synthesis of celecoxib itself starts from (4-sulfamoylphenyl)hydrazine[1][9]. However, one could envision a synthetic route to a celecoxib analog starting from this compound. This would involve the conversion of the sulfonic acid group to a sulfonamide, followed by diazotization and reduction to a hydrazine derivative, which could then be condensed with a suitable 1,3-dione to form the pyrazole core.

Caption: Hypothetical pathway to a Celecoxib analog.

This hypothetical pathway illustrates the potential of this compound as a starting material for generating novel sulfonamide-containing compounds for screening in drug discovery programs. The presence of the methyl group could provide an additional point for structure-activity relationship (SAR) studies, potentially influencing the compound's binding affinity and selectivity for its biological target.

Analytical Methods

The purity and identity of this compound are typically assessed using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the method of choice.

HPLC Protocol for Analysis

A reverse-phase HPLC method can be developed for the analysis of this compound. Given its polar nature, an ion-pairing agent or a polar-modified stationary phase may be necessary for good retention and peak shape.

-

Column: A C18 or a pentafluorophenyl (PFP) column is often suitable for the separation of aromatic sulfonates[10].

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed[11][12].

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm) is a common choice.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the initial mobile phase composition, and filtered before injection.

Representative HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05 M Ammonium acetate in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to available Safety Data Sheets (SDS), this compound is classified as follows:

-

Skin Irritation/Corrosion: May cause skin irritation.

-

Aquatic Hazard: Harmful to aquatic life with long-lasting effects[8][9].

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[11].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-established and valuable intermediate in the chemical industry, particularly for the synthesis of azo dyes. Its rich chemistry, stemming from the interplay of its amino, methyl, and sulfonic acid functional groups, provides a versatile platform for the creation of complex organic molecules. While its direct application in drug development is not yet prominent, its structural similarity to known pharmacophores suggests that it holds untapped potential as a building block for novel therapeutic agents. This technical guide has provided a comprehensive overview of its nomenclature, properties, synthesis, reactivity, applications, and safety, with the aim of equipping researchers and drug development professionals with the knowledge needed to effectively and safely utilize this compound in their work.

References

- PubChem. (n.d.). This compound.

- Sielc.com. (2018, February 16). Benzenesulfonic acid, 3-amino-4-methyl-.

- ChemSynthesis. (2025, May 20). This compound.

- Google Patents. (n.d.). US5189206A - Process for the preparation of aminobenzenesulfonic acids.

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.

- WorldOfChemicals. (2013, March 22). This compound.

- New Drug Approvals. (n.d.). CELECOXIB.

- National Center for Biotechnology Information. (2021, October 5). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene.

- PubMed. (2001, March 30). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry.

- MDPI. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis.

- ResearchGate. (2025, August 5). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry | Request PDF.

- ResearchGate. (2025, August 10). Reactivity of sulfonic acid group and estimation of its substituent-effect in T-for-H exchange reaction | Request PDF.

- GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 8. researchgate.net [researchgate.net]

- 9. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis Precursors of 2-Amino-5-toluenesulfonic Acid

Abstract: 2-Amino-5-toluenesulfonic acid (AATSA), also known as 4-aminotoluene-2-sulfonic acid, is a pivotal intermediate in the manufacturing of various dyes and pigments. The selection of its synthesis precursors and corresponding reaction pathways is a critical decision in industrial chemistry, directly influencing product yield, purity, cost-effectiveness, and environmental impact. This guide provides a detailed technical examination of the two primary precursors used for its synthesis: p-toluidine and 4-nitrotoluene. It explores the underlying chemical principles, offers field-proven experimental protocols, and presents a comparative analysis to inform researchers and process chemists in making strategic manufacturing decisions.

Chapter 1: The Primary Precursor: p-Toluidine

The most direct and historically significant route to 2-amino-5-toluenesulfonic acid involves the electrophilic sulfonation of p-toluidine. This pathway is favored for its atom economy and straightforward transformation, although it requires precise control of reaction conditions to ensure the desired isomer is formed.

The Mechanism: Directed Electrophilic Aromatic Substitution

The synthesis begins with the reaction of p-toluidine with a strong sulfonating agent, such as oleum (fuming sulfuric acid) or sulfur trioxide in sulfuric acid. The amino group (-NH₂) is a powerful activating and ortho-, para- directing group. Since the para position is already occupied by the methyl group, sulfonation is directed to the ortho position.

However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. To achieve the desired ortho-sulfonation, the reaction is carefully controlled. A common industrial method involves the "baking process," where the initially formed p-toluidine sulfate salt is heated. At elevated temperatures, the sulfonic acid group migrates to the thermodynamically favored position, which is ortho to the amino group. More modern methods achieve this by carefully controlling the concentration of the sulfonating agent and the reaction temperature to favor direct sulfonation at the desired position without the high-temperature baking step[1].

A patent describes a process where p-toluidine is first dissolved in sulfuric acid, and then oleum is added at a controlled temperature between 10-55°C. This method yields a very pure product, substantially free of the unwanted p-toluidine-3-sulfonic acid isomer[1].

Experimental Protocol: Direct Sulfonation of p-Toluidine

This protocol is adapted from a patented industrial process designed for high purity and yield[1].

Materials:

-

p-Toluidine (99.5% pure)

-

Sulfuric acid (100%, monohydrate)

-

Oleum (65% free SO₃)

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and cooling bath, 640 g of 100% sulfuric acid is charged.

-

While maintaining the temperature between 30-40°C by external cooling, 139.2 g (1.292 moles) of molten p-toluidine is added dropwise.

-

After the addition is complete, the mixture is stirred for an additional 15 minutes at 30°C to ensure the formation of the p-toluidine sulfate salt.

-

Over the course of one hour, 224 g of 65% strength oleum is added dropwise, keeping the reaction temperature between 30-40°C.

-

The mixture is then stirred for one hour at 40°C, followed by another hour at 60°C to complete the sulfonation.

-

The reaction mixture is carefully discharged onto 1,160 ml of water.

-

The resulting slurry is cooled to 20°C to precipitate the 2-amino-5-toluenesulfonic acid.

-

The product is isolated by filtration, washed with cold water, and dried.

Visualization of the p-Toluidine Pathway

Caption: Direct sulfonation of p-toluidine to yield the target product.

Chapter 2: An Alternative Route: 4-Nitrotoluene as a Precursor

An alternative and widely used industrial pathway utilizes 4-nitrotoluene as the starting precursor. This two-step process involves the sulfonation of 4-nitrotoluene followed by the reduction of the nitro group. This route offers excellent regioselectivity during the sulfonation step.

Step 1: Sulfonation of 4-Nitrotoluene

The first step is the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid[2]. The methyl group (-CH₃) is an ortho-, para- director, while the nitro group (-NO₂) is a strong deactivating meta-director. Their combined influence strongly favors the introduction of the sulfonic acid group (-SO₃H) at the C-2 position, which is ortho to the methyl group and meta to the nitro group.

This reaction is typically carried out using oleum or liquid sulfur trioxide at elevated temperatures (e.g., 115°C)[3][4]. The high regioselectivity of this step is a significant advantage, leading to a very pure intermediate with minimal formation of unwanted isomers[3]. Continuous processes have been developed to improve safety and yield, providing the intermediate in a form that can be used directly in the next step without extensive purification[3][5].

Step 2: Reduction of 4-Nitrotoluene-2-sulfonic Acid

The second step is the reduction of the nitro group of 4-nitrotoluene-2-sulfonic acid to an amino group, yielding the final product. The classical and most cost-effective method for this transformation on an industrial scale is the Béchamp reduction[6][7].

Causality behind Béchamp Reduction: The Béchamp reduction uses iron powder in an acidic medium (typically hydrochloric or acetic acid)[6][8]. It is favored in industry for several reasons:

-

Cost-Effectiveness: Iron is an abundant and inexpensive reducing agent[6].

-

Selectivity: It selectively reduces the nitro group without affecting the sulfonic acid group or the aromatic ring[6].

-

Process Maturity: It is a well-established and reliable process, though it generates significant iron oxide sludge as a byproduct[6][7].

While catalytic hydrogenation is a cleaner alternative, it often requires more expensive noble metal catalysts and higher investment costs, making the Béchamp reduction economically viable for large-scale production[7][9].

Experimental Protocol: Two-Step Synthesis from 4-Nitrotoluene

Part A: Sulfonation of 4-Nitrotoluene (Adapted from patent literature[3])

-

A reactor is charged with a fully reacted sulfonation batch from a previous run and heated to 115°C until molten.

-

Molten 4-nitrotoluene (e.g., 600 g/hour ) and 65% oleum (e.g., 566 g/hour ) are added simultaneously and continuously to the reactor, maintaining the temperature at 115°C.

-

The reaction mixture flows through a cascade of vessels to ensure complete conversion (typically >99%).

-

The resulting 4-nitrotoluene-2-sulfonic acid solution is diluted with water for direct use in the subsequent reduction step[4].

Part B: Béchamp Reduction of 4-Nitrotoluene-2-sulfonic Acid (General Procedure)

-

The aqueous solution of 4-nitrotoluene-2-sulfonic acid from Part A is charged into a reactor equipped for heating and stirring.

-

A small amount of acid (e.g., hydrochloric acid) is added.

-

The solution is heated to reflux (approx. 100-105°C).

-

Iron powder is added portion-wise to control the exothermic reaction. The reaction proceeds via intermediates like nitroso and hydroxylamino compounds before forming the final amine[7][10].

-

After the addition is complete, the mixture is refluxed until the reaction is complete (monitored by chromatographic methods).

-

The hot reaction mixture is neutralized with a base (e.g., calcium carbonate or sodium carbonate) to precipitate iron oxides and hydroxides.

-

The iron sludge is removed by filtration. The filtrate contains the sodium or calcium salt of 2-amino-5-toluenesulfonic acid.

-

The product can be isolated by acidification to precipitate the free sulfonic acid, followed by filtration and drying.

Visualization of the 4-Nitrotoluene Pathway

Caption: Two-step synthesis pathway starting from 4-nitrotoluene.